molecular formula C15H12N4O2 B2931600 1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338666-29-7

1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2931600
CAS RN: 1338666-29-7
M. Wt: 280.287
InChI Key: NWUGHTBHBDJWOP-UHFFFAOYSA-N
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Description

The compound “1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a phenyl ring (a six-membered ring of carbon atoms) with a methyl group (-CH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could potentially be formed through a cyclization reaction, while the carboxylic acid group could be introduced through a variety of methods, including oxidation reactions . The pyridine ring and the phenyl ring could be introduced through coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen atoms in the triazole and pyridine rings would likely result in these parts of the molecule being electron-rich, while the carboxylic acid group would be polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form a carboxylate ion, or with alcohols to form esters. The triazole ring could potentially undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the multiple ring structures could increase its solubility in organic solvents .

Scientific Research Applications

Coordination Polymers and Catalytic Activity

The integration of triazole derivatives in coordination polymers, exemplified by studies involving the structurally related ligand 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid (H4L), has unveiled remarkable properties such as improved catalytic activity and photoluminescence. These polymers, constructed with d(10) metal ions and triazole-containing ligands, showcase unique topologies and functional channels, significantly enhancing their catalytic efficiency, particularly in the synthesis of tetrahydropyrimidine derivatives. The central-metal exchange technique further diversifies their structural framework, implicating potential adaptability and efficiency enhancements in catalytic applications (Wang et al., 2016).

Triazole-Based Scaffolds in Medicinal Chemistry

In medicinal chemistry, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the queried compound, plays a pivotal role in developing peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition approach has been instrumental in circumventing the Dimroth rearrangement, offering a direct path to protected versions of this triazole amino acid. Such compounds have been utilized to construct triazole-containing dipeptides and inhibitors, highlighting their versatility and potential in drug design and development (Ferrini et al., 2015).

Photoluminescence and Structural Modulation

The study of coordination architectures based on triazole and various aromatic polycarboxylates has revealed the ability to modulate structures and properties significantly. These complexes demonstrate diverse topological structures and photoluminescence properties, attributed to the strategic use of triazole ligands in their synthesis. Such research underscores the potential of triazole derivatives in constructing materials with tailored optical properties (Wang et al., 2013).

Luminescent Properties and Material Design

The synthesis of zinc complexes with triazole derivatives showcases the luminescent properties inherent to these materials. These complexes, obtained through reactions involving triazole ligands and zinc acetate, exhibit strong green-blue luminescence, indicating their potential in light-emitting devices and sensors (Gusev et al., 2011).

Surface Activity and Biological Applications

Triazole derivatives have been explored for their surface activity and biological relevance. The synthesis of 1,2,4-triazole derivatives and their subsequent evaluation for antibacterial properties highlight the broad applicability of triazole chemistry in creating biologically active compounds and potential surfactants (El-Sayed, 2006).

Future Directions

The study and development of new compounds with complex structures like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could focus on exploring its potential biological activity, developing efficient methods for its synthesis, and investigating its physical and chemical properties.

properties

IUPAC Name

1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-4-2-6-12(8-10)19-14(11-5-3-7-16-9-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGHTBHBDJWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid

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